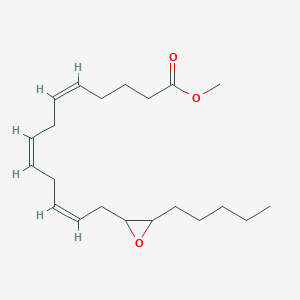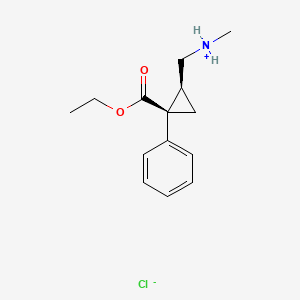![molecular formula C25H17N3O2 B13782254 2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl- CAS No. 67906-30-3](/img/structure/B13782254.png)
2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone is a complex organic compound with the molecular formula C25H17N3O2 It is known for its unique structure, which includes an azo group (-N=N-) linking a naphthyl and a benzopyrone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone typically involves the diazotization of 2-amino-1-naphthylamine followed by coupling with 3-phenyl-2-benzopyrone. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-[(2-Amino-1-naphthyl)azo]-3-phenylcoumarin
- 7-[(2-Amino-1-naphthyl)azo]-3-phenylchromen-2-one
Uniqueness
7-[(2-Amino-1-naphthyl)azo]-3-phenyl-2-benzopyrone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthyl azo group with a benzopyrone moiety makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
67906-30-3 |
|---|---|
Formule moléculaire |
C25H17N3O2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
7-[(2-aminonaphthalen-1-yl)diazenyl]-3-phenylchromen-2-one |
InChI |
InChI=1S/C25H17N3O2/c26-22-13-11-17-8-4-5-9-20(17)24(22)28-27-19-12-10-18-14-21(16-6-2-1-3-7-16)25(29)30-23(18)15-19/h1-15H,26H2 |
Clé InChI |
WHDOBXLBYBWVMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)N)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


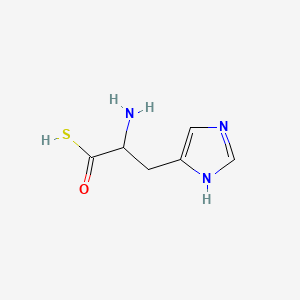
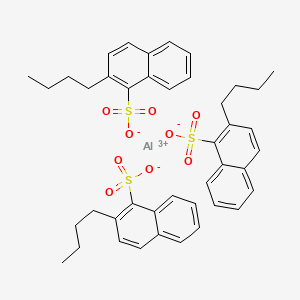
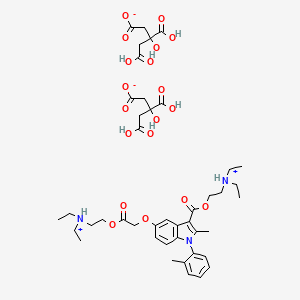
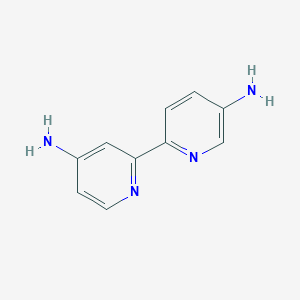


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
